![molecular formula C15H13FN2O3S B13406865 Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a thienoquinoline core fused with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester typically involves multi-step reactions. One common method includes the cyclocondensation of 3-(2-oxo-1,2-dihydro-3-quinolyl)acrylic esters with appropriate reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of small chiral organic molecules as catalysts . These methods are designed to enhance efficiency, reduce reaction times, and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs .
Applications De Recherche Scientifique
Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors . The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds share a similar thienoquinoline core but differ in their functional groups and biological activities.
Quinoline derivatives: These compounds are widely studied for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H13FN2O3S |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
ethyl 3-amino-6-fluoro-9-methyl-4-oxothieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H13FN2O3S/c1-3-21-15(20)13-11(17)10-12(19)8-6-7(16)4-5-9(8)18(2)14(10)22-13/h4-6H,3,17H2,1-2H3 |
Clé InChI |
VXWCTLUKPJOYEV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(S1)N(C3=C(C2=O)C=C(C=C3)F)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


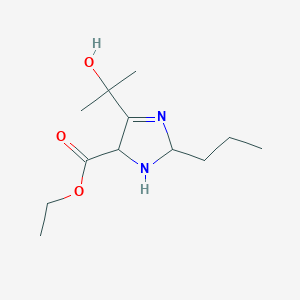
![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
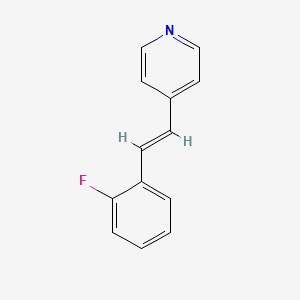
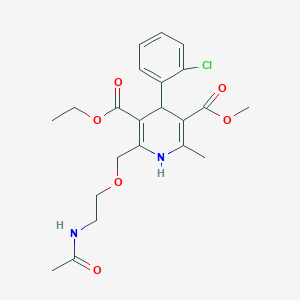
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

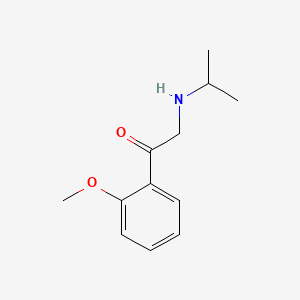
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
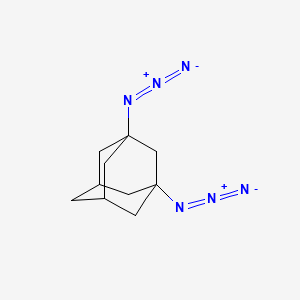

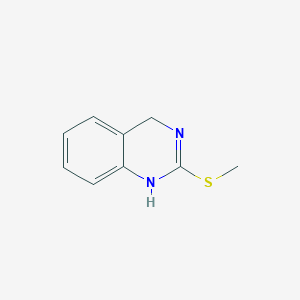
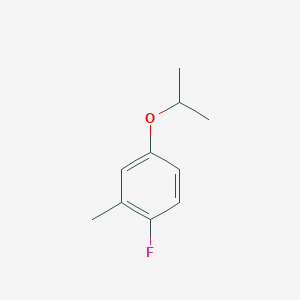
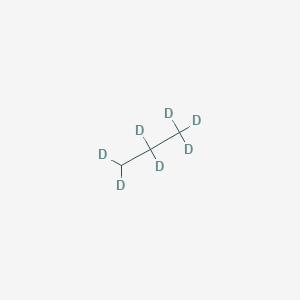
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
